molecular formula C10H14ClN3 B12912636 6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine CAS No. 917895-65-9

6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine

Cat. No.: B12912636
CAS No.: 917895-65-9
M. Wt: 211.69 g/mol
InChI Key: WAZAIQDFPGZEJG-UHFFFAOYSA-N
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Description

6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine is a pyrimidine derivative with a unique structure that includes a chloro group at the 6th position, a cyclopentyl group at the nitrogen atom, and a methyl group at the 2nd position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and cyclopentylamine.

    Chlorination: The 2-methylpyrimidine is chlorinated at the 6th position using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Amination: The chlorinated intermediate is then reacted with cyclopentylamine to introduce the cyclopentyl group at the nitrogen atom. This step is usually carried out in the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the compound .

Scientific Research Applications

6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrimidine derivatives.

    Materials Science: Pyrimidine derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound can be used as a molecular probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, which could explain their potential anticancer activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: This compound has a similar structure but lacks the cyclopentyl group.

    6-Chloro-N-methylpyrimidin-4-amine: This compound is similar but has a methyl group instead of a cyclopentyl group at the nitrogen atom.

Uniqueness

6-Chloro-n-cyclopentyl-2-methylpyrimidin-4-amine is unique due to the presence of the cyclopentyl group, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives. This structural feature could influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-chloro-N-cyclopentyl-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-7-12-9(11)6-10(13-7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZAIQDFPGZEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731891
Record name 6-Chloro-N-cyclopentyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917895-65-9
Record name 6-Chloro-N-cyclopentyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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